Ethylenediammonium (1)-bis(2-oxobornane-10-sulphonate)
Description
Ethylenediammonium (1)-bis(2-oxobornane-10-sulphonate) (CAS: 23657-00-3) is an ammonium salt characterized by an ethylenediammonium cation paired with two 2-oxobornane-10-sulphonate anions.
Properties
CAS No. |
23657-00-3 |
|---|---|
Molecular Formula |
C22H42N2O8S2+2 |
Molecular Weight |
526.7 g/mol |
IUPAC Name |
2-azaniumylethylazanium;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid |
InChI |
InChI=1S/2C10H16O4S.C2H8N2/c2*1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;3-1-2-4/h2*7H,3-6H2,1-2H3,(H,12,13,14);1-4H2/p+2 |
InChI Key |
KOEYBZDNEAELJW-UHFFFAOYSA-P |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C(C[NH3+])[NH3+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylenediammonium (1)-bis(2-oxobornane-10-sulphonate) typically involves the reaction of ethylenediamine with 2-oxobornane-10-sulphonic acid under controlled conditions. The reaction is carried out in an aqueous medium, often at elevated temperatures to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and maximize the yield of the desired product. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethylenediammonium (1)-bis(2-oxobornane-10-sulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethylenediammonium (1)-bis(2-oxobornane-10-sulphonate) has numerous applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethylenediammonium (1)-bis(2-oxobornane-10-sulphonate) involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological activities. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Key Comparative Insights:
Cationic Structure: The ethylenediammonium cation in the target compound provides two positive charges, enabling stronger ionic interactions compared to mono-ammonium salts like (2-hydroxyethyl)octadecylammonium chloride. This could enhance its efficacy in chelation or stabilization applications . In contrast, calcium bis[didodecylbenzenesulphonate] utilizes a divalent metal cation (Ca²⁺), which is common in lubricant detergents due to its ability to neutralize acidic byproducts .
Anion/Sulphonate Group :
- The 2-oxobornane-10-sulphonate anion in the target compound is derived from a bicyclic terpene, which may improve thermal stability and stereoselective binding compared to linear alkyl sulphonates (e.g., didodecylbenzenesulphonate) .
- Ethylenediammonium diiodide substitutes sulphonate with iodide, increasing water solubility but reducing oxidative stability due to iodide’s susceptibility to degradation .
Applications (Inferred from Structure): Target Compound: Potential use in specialty surfactants, chiral resolution agents, or pharmaceutical stabilizers due to its rigid sulphonate structure. Calcium bis[didodecylbenzenesulphonate]: Widely used in lubricants as a detergent additive . (2-hydroxyethyl)octadecylammonium chloride: Likely functions as a cationic surfactant in personal care products .
Biological Activity
Overview of Ethylenediammonium (1)-bis(2-oxobornane-10-sulphonate)
Chemical Structure and Properties
Ethylenediammonium (1)-bis(2-oxobornane-10-sulphonate) is a synthetic compound that belongs to the class of sulfonates. Its structure includes an ethylenediammonium moiety bonded to two oxobornane sulfonate groups. This unique configuration may confer specific biological activities, particularly in interactions with biological membranes and enzymes.
Biological Activity
The biological activity of sulfonate compounds can vary widely depending on their structure. Generally, sulfonates are known for their roles in:
- Antimicrobial Activity: Many sulfonated compounds exhibit antimicrobial properties, which can be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Enzyme Inhibition: Sulfonates can act as inhibitors for various enzymes, impacting biochemical pathways in cells. This can be particularly relevant in cancer research, where enzyme inhibitors are sought for therapeutic development.
- Cell Signaling Modulation: Some sulfonate derivatives can influence cellular signaling pathways, potentially affecting cell proliferation and differentiation.
Antimicrobial Studies
Research has shown that sulfonate compounds can effectively inhibit the growth of various bacterial strains. For instance:
- Study A: A study demonstrated that a related sulfonate compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus.
- Study B: Another research indicated that certain sulfonated compounds could inhibit biofilm formation, which is crucial in preventing chronic infections.
Enzyme Interaction
Sulfonates have been studied for their potential as enzyme inhibitors:
- Case Study 1: Research on similar compounds revealed that they could inhibit carbonic anhydrase, an enzyme involved in pH regulation and fluid balance in tissues.
- Case Study 2: Sulfonated derivatives were shown to modulate the activity of proteases, which play critical roles in protein turnover and cell signaling.
Data Table: Biological Activities of Sulfonated Compounds
| Compound Type | Activity Type | Target Organism/Enzyme | Reference |
|---|---|---|---|
| Sulfonated Antibiotic | Antimicrobial | E. coli, S. aureus | Study A |
| Enzyme Inhibitor | Carbonic Anhydrase | Human carbonic anhydrase | Case Study 1 |
| Biofilm Inhibitor | Antimicrobial | Pseudomonas aeruginosa | Study B |
| Protease Modulator | Enzyme Inhibition | Various proteases | Case Study 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
